Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate
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Overview
Description
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate is a complex organic compound with a unique structure that includes an ethyl ester, an acetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate typically involves multiple steps. One common method includes the reaction of 4-methylpentanoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with acetyl chloride and 3-ethoxy-3-oxopropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylsulfanylbutanoate
- Ethyl 3-[acetyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Uniqueness
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
6333-53-5 |
---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C15H27NO5/c1-6-20-14(18)8-9-16(12(5)17)13(10-11(3)4)15(19)21-7-2/h11,13H,6-10H2,1-5H3 |
InChI Key |
VBIYWRFTAPSISD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(CC(C)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
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